2-(2,2,2-Trimethylacetyl)oxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

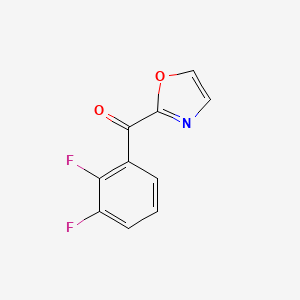

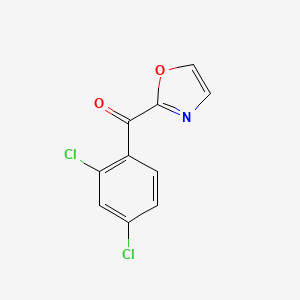

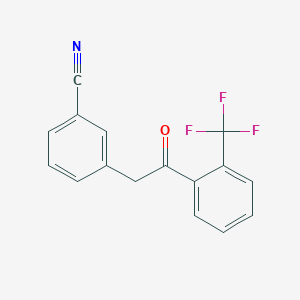

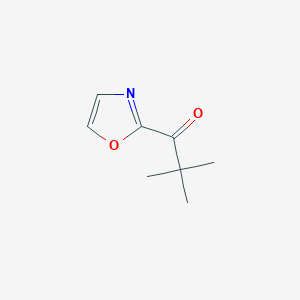

“2-(2,2,2-Trimethylacetyl)oxazole” is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol. It is used for research and development purposes .

Synthesis Analysis

The synthesis of oxazole-based molecules like “2-(2,2,2-Trimethylacetyl)oxazole” has been a topic of interest in recent years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .

Molecular Structure Analysis

Oxazole is a five-membered heterocyclic ring containing one nitrogen atom and one oxygen atom . The exact molecular structure of “2-(2,2,2-Trimethylacetyl)oxazole” would require more specific information or advanced analytical techniques to determine.

Chemical Reactions Analysis

Oxazole compounds, including “2-(2,2,2-Trimethylacetyl)oxazole”, have been the subject of numerous chemical reaction studies. These studies have explored various aspects such as electrophilic substitution, disruption of aromatic character at the C4–C5 bond, nucleophilic, hydrolytic cleavage to various functionalized derivatives, singlet oxygen reactions, and Diels–Alder and [2 + 3] cycloaddition processes .

Applications De Recherche Scientifique

Medicinal Chemistry: Drug Synthesis

2-(2,2,2-Trimethylacetyl)oxazole: serves as a key intermediate in the synthesis of various medicinal compounds. Its oxazole ring is a common structural motif found in many drugs due to its ability to bind to specific biological targets . The compound’s role in drug synthesis is crucial, especially in the development of new therapeutic agents with antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties .

Organic Synthesis: Catalysis

In organic synthesis, 2-(2,2,2-Trimethylacetyl)oxazole is used to develop efficient and eco-friendly catalytic systems. The use of magnetic nanocomposites as catalysts for the synthesis of oxazole derivatives is a significant advancement in this field . These catalysts offer high stability, easy modification, and simple separation from the reaction mixture, which is beneficial for sustainable chemistry practices.

Pharmacology: Biological Activity Profiling

The oxazole derivatives, including 2-(2,2,2-Trimethylacetyl)oxazole , are studied for their broad spectrum of pharmacological properties. They are often employed in biological activity profiling to understand their interaction with various receptors and enzymes, which is valuable information for drug discovery and synthesis .

Material Science: Magnetic Nanoparticles

2-(2,2,2-Trimethylacetyl)oxazole: is involved in the preparation of magnetic nanoparticles. These nanoparticles are used as magnetically recoverable catalysts in the synthesis of oxazole derivatives, which is a key research topic in material science due to their potential applications in drug discovery .

Biochemistry: Enzyme Inhibition

The compound’s ability to interact with enzymes makes it a candidate for studying enzyme inhibition mechanisms. This is particularly relevant in the search for new inhibitors that can regulate enzymatic reactions in various diseases, including cancer and inflammatory conditions .

Agricultural Chemistry: Pesticide Development

In agricultural chemistry, 2-(2,2,2-Trimethylacetyl)oxazole is used in the development of pesticides. Its structural flexibility allows for the creation of derivatives that can act as potent pesticides, addressing the need for more effective and environmentally friendly agricultural chemicals .

Chemical Engineering: Process Optimization

The synthesis of 2-(2,2,2-Trimethylacetyl)oxazole and its derivatives can be optimized for industrial-scale production. Chemical engineers focus on process optimization to increase yield, reduce waste, and improve the overall efficiency of production .

Environmental Science: Pollution Remediation

Derivatives of 2-(2,2,2-Trimethylacetyl)oxazole may also find applications in pollution remediation. Their potential to interact with various pollutants can be harnessed to develop new methods for treating contaminated water and soil .

Safety and Hazards

Orientations Futures

The synthesis and study of oxazole-based molecules, including “2-(2,2,2-Trimethylacetyl)oxazole”, continue to be a significant area of research. Recent advances in the synthesis of oxazole-containing molecules utilizing the van Leusen oxazole synthesis aim to discover potential oxazole-based medicinal compounds . Additionally, advancements in the synthesis of oxazolines, a related class of compounds, suggest potential future directions for the study of “2-(2,2,2-Trimethylacetyl)oxazole” and similar compounds .

Propriétés

IUPAC Name |

2,2-dimethyl-1-(1,3-oxazol-2-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)6(10)7-9-4-5-11-7/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAOCFSRVXIICNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=NC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642055 |

Source

|

| Record name | 2,2-Dimethyl-1-(1,3-oxazol-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2,2-Trimethylacetyl)oxazole | |

CAS RN |

898759-14-3 |

Source

|

| Record name | 2,2-Dimethyl-1-(1,3-oxazol-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.